(3-Decanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate
Overview
Description
“(3-Decanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate” is a triacylglycerol that contains palmitic acid at the sn-1 and sn-2 positions and decanoic acid at the sn-3 position1. It has a molecular formula of C45H86O6 and a molecular weight of 723.2 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(3-Decanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate”. However, it’s worth noting that triacylglycerols are typically synthesized through esterification reactions involving a glycerol molecule and three fatty acids.Molecular Structure Analysis
The molecular structure of “(3-Decanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate” is characterized by a glycerol backbone with three fatty acid chains attached. The fatty acids include two palmitic acid molecules at the sn-1 and sn-2 positions and one decanoic acid molecule at the sn-3 position1.Chemical Reactions Analysis
As a type of triacylglycerol, “(3-Decanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate” can undergo hydrolysis reactions to yield glycerol and fatty acids. However, specific chemical reactions involving this compound are not readily available in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Decanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate” are not readily available. However, based on its structure, it is likely to be a solid at room temperature and insoluble in water due to its long hydrocarbon chains.Safety And Hazards
There is no specific safety and hazard information available for “(3-Decanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate”. However, like other triacylglycerols, it is generally considered safe for consumption and use in various applications.
Future Directions
The future directions for research on “(3-Decanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate” could include exploring its potential uses in various industries such as food, cosmetics, and pharmaceuticals. Additionally, more studies could be conducted to understand its physical and chemical properties, synthesis methods, and biological activities.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and resources.
properties
IUPAC Name |
(3-decanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H86O6/c1-4-7-10-13-16-18-20-22-24-26-29-32-35-38-44(47)50-41-42(40-49-43(46)37-34-31-28-15-12-9-6-3)51-45(48)39-36-33-30-27-25-23-21-19-17-14-11-8-5-2/h42H,4-41H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBURFJXMBPWRIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H86O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Decanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.